molecular formula C25H35NO8 B606429 Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard CAS No. 58786-99-5

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

カタログ番号: B606429
CAS番号: 58786-99-5
分子量: 477.5 g/mol
InChIキー: GMTYREVWZXJPLF-AFHUBHILSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard is a complex organic molecule with a unique structure It consists of a tetracyclic core with various functional groups, including hydroxyl groups and a cyclobutylmethyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl groups and the cyclobutylmethyl substituent. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

化学反応の分析

Key Synthetic Steps

  • Condensation : Cyclobutylcarbonyl chloride reacts with intermediates under basic conditions (triethylamine) to form N-cyclobutylcarbonyl derivatives .
  • Epoxidation : m-Chloroperbenzoic acid (m-CPBA) introduces an epoxide group at the 8,14-position of the morphinan skeleton .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones and epoxides to alcohols .
  • Demethylation : 48% hydrobromic acid (HBr) removes methyl groups from methoxy intermediates, yielding free hydroxyl groups critical for activity .

Reaction Conditions

StepReagents/ConditionsOutcomeYieldSource
AcylationCyclobutylformic acid, T3P, triethylamineForms N-cyclobutylcarbonyl intermediate95.7%
Epoxidationm-CPBA in dichloromethane8,14-Epoxy intermediate78.9%
Demethylation48% HBr, reflux3,14-Dihydroxymorphinan44.3%

Functional Group Reactivity

The molecule’s reactivity is governed by its hydroxyl, amine, and ester groups:

  • Hydroxyl Groups : Participate in salt formation (e.g., with tartaric acid) and oxidation reactions .
  • Amine Group : Reacts with acylating agents (e.g., cyclobutylcarbonyl chloride) to form amides .
  • Ester Groups : Hydrolyzed under acidic or basic conditions to carboxylic acids .

Stereochemical Control

  • The (S,S)-configuration of tartaric acid ensures enantiomeric purity in the final salt .
  • Racemic intermediates are resolved using chiral reagents (e.g., S(+)-mandelic acid) .

Salt Formation

Butorphanol free base is converted to the tartrate salt via acid-base reaction:

  • Reagent : D-Tartaric acid in ethanol .
  • Conditions : Heating (75–80°C), pH adjustment to 5.0–5.5 .
  • Outcome : White crystalline solid with 99.36% purity .

Stability and Degradation

  • Thermal Stability : Degrades at temperatures >100°C; stored at +5°C .
  • pH Sensitivity : Stable in acidic solutions (pH 3.0–5.5); decomposes in strong bases .
  • Oxidation : Susceptible to air oxidation, requiring inert atmosphere during synthesis .

Degradation Products

ConditionMajor DegradantsSource
Acidic Hydrolysis3,14-Dihydroxymorphinan
Basic HydrolysisCyclobutylmethylamine derivatives

Analytical Characterization

The USP Reference Standard ensures compliance through:

  • HPLC : Purity ≥97.84% .
  • Mass Spectrometry : Accurate mass 477.2363 (C₂₁H₂₉NO₂·C₄H₆O₆) .
  • Chiral Analysis : <1.57% dextroisomer impurity .

Industrial-Scale Considerations

  • Solvents : Toluene, dichloromethane, and water are used for extraction .
  • Atom Economy : 78.9% yield in critical steps reduces waste .
  • Safety : Avoids hazardous reagents like boron tribromide in favor of HBr for demethylation .

科学的研究の応用

Analgesia and Sedation Studies

Research has demonstrated the efficacy of butorphanol tartrate in combination with other agents for enhanced analgesia and sedation. For instance, a study involving patients with severe cerebral hemorrhage showed that the combination of butorphanol tartrate and dexmedetomidine resulted in significant reductions in required doses and adverse events compared to dexmedetomidine alone . This highlights its potential in critical care settings where pain management is crucial.

Labor Pain Management

Butorphanol tartrate has been extensively studied for its effectiveness in managing labor pain. A prospective cohort study involving low-risk pregnant women indicated that intramuscular injections of butorphanol provided significant pain relief during labor, with minimal adverse effects reported . The analgesic effect was noted to start within 15 minutes of administration, demonstrating its rapid onset.

Postoperative Pain Relief

The compound has shown effectiveness in postoperative pain management. Clinical trials have compared butorphanol tartrate with other opioids, such as morphine and pentazocine, demonstrating comparable analgesic effects while potentially offering a better side effect profile . The onset of pain relief after intravenous administration was typically within 30 minutes, with effects lasting several hours.

Nasal Spray Formulation

Recent studies have explored the use of butorphanol tartrate as a nasal spray for postoperative analgesia. A pilot study indicated that a unit-dose nasal spray formulation provided effective pain relief following dental surgeries, with rapid onset and tolerable side effects . This mode of administration may enhance patient compliance and ease of use.

Pharmacokinetics and Dosage Studies

Research into the pharmacokinetics of butorphanol tartrate has provided insights into effective dosing across different populations. A study assessing the effective dose in patients undergoing painless gastroscopy revealed age-related variations in dosage requirements, emphasizing the need for tailored approaches based on patient demographics .

Table: Summary of Clinical Applications

Application AreaStudy FocusKey Findings
Analgesia and Sedation Cerebral hemorrhage patientsReduced adverse events with combined therapy
Labor Pain Management Low-risk pregnant womenSignificant pain relief within 15 minutes
Postoperative Pain Relief Comparison with other opioidsComparable efficacy with better side effect profile
Nasal Spray Formulation Postoperative dental surgeryEffective analgesia with rapid onset
Pharmacokinetics Effective dosing across age groupsVariations in dosage requirements based on age

作用機序

The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can be compared with other similar compounds, such as:

    Tetracyclic compounds: These compounds share a similar core structure but differ in their functional groups and substituents.

    Cyclobutylmethyl derivatives: Compounds with a cyclobutylmethyl group but different core structures or functional groups.

    Hydroxylated compounds: Molecules with multiple hydroxyl groups, which may have similar reactivity and biological activities.

The uniqueness of This compound lies in its specific combination of a tetracyclic core, cyclobutylmethyl substituent, and hydroxyl groups, which confer distinct chemical and biological properties.

生物活性

Butorphanol tartrate is a synthetic opioid analgesic classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual mechanism of action contributes to its analgesic effects, making it a valuable option in pain management. The following sections detail its pharmacological properties, clinical applications, and relevant research findings.

Chemical and Pharmacological Properties

  • Chemical Structure : Butorphanol tartrate is chemically described as (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) with the molecular formula C21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6 and a molecular weight of 477.56 g/mol .
  • Pharmacokinetics :
    • Absorption : Rapidly absorbed post-intramuscular (IM) injection, reaching peak plasma levels within 20 to 40 minutes .
    • Bioavailability : Oral bioavailability is low (5-17%) due to extensive first-pass metabolism; however, IM and intravenous (IV) routes yield higher bioavailability (60-70%) .
    • Distribution : Volume of distribution ranges from 305 to 901 liters, with approximately 80% protein binding .
    • Metabolism : Primarily metabolized in the liver, producing metabolites such as hydroxybutorphanol and norbutorphanol, which may exhibit some analgesic activity .
    • Elimination Half-life : Approximately 4.5 hours in healthy individuals; prolonged in patients with hepatic impairment .

Butorphanol exerts its analgesic effects by binding to opioid receptors in the central nervous system (CNS). The stimulation of these receptors leads to:

  • Inhibition of adenylate cyclase activity.
  • Closure of calcium channels.
  • Opening of potassium channels.
    This results in hyperpolarization of neuronal membranes and suppression of pain signal transmission .

Clinical Applications

Butorphanol tartrate is utilized in various clinical settings, particularly for managing acute and chronic pain. Its applications include:

  • Postoperative Pain Management : Effective in reducing pain following surgical procedures, such as cesarean sections. Studies show significant reductions in visual analog scores (VAS) for pain when compared to control groups receiving saline .
  • Labor Analgesia : Demonstrated safety and efficacy in managing pain during labor, outperforming other opioids regarding side effects and recovery times .
  • Sedation for Procedures : Used for sedation during procedures like gastroscopy; effective dosages have been determined for different age groups .

Case Studies and Clinical Trials

  • Cesarean Section Study :
    • A prospective cohort study involving 90 patients compared butorphanol with saline post-cesarean section. The butorphanol group reported lower VAS scores at multiple time points post-intervention, indicating better pain control without significant differences in adverse effects .
  • Gastroscopy Sedation Study :
    • A study evaluated the effective doses (ED50 and ED95) of butorphanol in patients undergoing painless gastroscopy across different age groups. Results indicated varying effective doses, highlighting the need for age-specific dosing strategies .
  • Comparison with Morphine :
    • In a study comparing butorphanol with morphine for premedication before anesthesia induction, both agents provided satisfactory anesthesia maintenance, although butorphanol required lower average dosages than morphine .

Summary Table of Key Pharmacological Data

ParameterValue
Molecular FormulaC21H29NO2C4H6O6C_{21}H_{29}NO_2\cdot C_4H_6O_6
Molecular Weight477.56 g/mol
Peak Plasma Level (IM)20-40 minutes
Oral Bioavailability5-17%
Volume of Distribution305 - 901 L
Protein Binding~80%
Elimination Half-life~4.5 hours

特性

Key on ui mechanism of action

The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor.

CAS番号

58786-99-5

分子式

C25H35NO8

分子量

477.5 g/mol

IUPAC名

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1

InChIキー

GMTYREVWZXJPLF-AFHUBHILSA-N

SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

異性体SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

正規SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O

外観

White to off-white solid powder.

melting_point

272-274

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Moderate

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 2
Reactant of Route 2
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 3
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 4
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 5
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
Reactant of Route 6
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。